Mirtazapine N-oxide is a metabolite of the tetracyclic antidepressant drug mirtazapine. [, , ] It is formed through the metabolic process of mirtazapine in the body, primarily through the cytochrome P450 enzyme CYP3A4. [] While mirtazapine itself is produced and administered as a racemic mixture of R(-)- and S(+)-enantiomers, the enantioselective properties of mirtazapine N-oxide are less explored in the provided literature. [, ] Research indicates that mirtazapine N-oxide is one of the major metabolites of mirtazapine and plays a role in understanding the drug's pharmacokinetic profile. [, ]
The synthesis of Mirtazapine N-Oxide can be achieved through various oxidation methods. One notable approach involves the use of peracetic acid as an oxidizing agent, which yields Mirtazapine N-Oxide in high purity and yield (up to 90%) from mirtazapine .
The general reaction can be represented as follows:
This process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products.
The molecular structure of Mirtazapine N-Oxide features a complex arrangement typical of its parent compound, with the addition of an oxygen atom at the nitrogen site. The structural formula can be represented as follows:
Mirtazapine N-Oxide undergoes various metabolic transformations in the body. It is primarily produced via oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway also leads to other metabolites such as N-desmethylmirtazapine .
The key reaction can be summarized as:
This reaction highlights the role of enzymatic activity in drug metabolism, influencing both therapeutic effects and side effects.
The mechanism of action for Mirtazapine N-Oxide is not fully elucidated but is believed to involve serotonergic and noradrenergic pathways similar to those influenced by mirtazapine itself. Mirtazapine acts as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C) and histamine H1 receptors, leading to increased noradrenergic neurotransmission .
Mirtazapine N-Oxide has been primarily studied within pharmacokinetic contexts, particularly concerning its role as a metabolite in clinical settings. Research indicates that it may have implications for understanding mirtazapine's efficacy and safety profiles .
Additionally, analytical methods such as chiral capillary zone electrophoresis have been developed for the enantioselective separation and quantification of Mirtazapine N-Oxide alongside other metabolites in biological samples, aiding in pharmacokinetic studies .
Mirtazapine is a tetracyclic antidepressant (TeCA) classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). It exerts its therapeutic effects primarily through antagonism of central presynaptic α₂-adrenergic receptors, which enhances norepinephrine release and subsequent serotonin transmission. Unlike SSRIs or SNRIs, mirtazapine does not inhibit monoamine reuptake. Instead, it selectively blocks 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors while potentiating 5-HT₁A receptor-mediated neurotransmission. This unique receptor profile underlies its antidepressant, anxiolytic, and sedative effects, the latter mediated by potent H₁ histamine receptor antagonism [3].
Mirtazapine undergoes extensive hepatic first-pass metabolism, resulting in an absolute bioavailability of approximately 50%. After rapid gastrointestinal absorption (peak plasma concentrations within 2 hours), it binds reversibly but non-specifically to plasma proteins (85%). Systemic exposure shows linear kinetics within the 15–80 mg dose range but varies significantly based on age, gender, and organ function. Females and elderly patients exhibit higher plasma concentrations than males and younger adults. Liver impairment reduces clearance by ~30%, while severe renal impairment (GFR <40 mL/min/1.73 m²) decreases clearance by 50%. Elimination occurs primarily via urinary excretion (75%) and feces (15%), with a half-life of 20–40 hours necessitating 4–6 days to reach steady-state concentrations [2] [3].
Mirtazapine is metabolized through Phase I reactions mediated predominantly by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). The CYP system, specifically CYP2D6 and CYP3A4, catalyzes demethylation and hydroxylation, forming major metabolites like desmethylmirtazapine. Genetic polymorphisms in CYP2D6 significantly impact the (S)-(+)-enantiomer (79% higher AUC in poor metabolizers) but not the (R)-(-)-enantiomer. Concurrently, FMO3—the major adult hepatic FMO isoform—catalyzes N-oxidation at the piperazine nitrogen, generating mirtazapine N-oxide. FMOs utilize a distinct catalytic mechanism involving a C4a-hydroperoxyflavin (FADHOOH) intermediate to oxidize soft nucleophiles like tertiary amines. Unlike CYPs, FMOs are less susceptible to induction/inhibition by xenobiotics, relying instead on genetic variation for activity modulation [2] [4] [7].
Metabolite | Enzyme System | Biotransformation Reaction | Primary Excretion Route |
---|---|---|---|
Desmethylmirtazapine | CYP2D6/CYP3A4 | N-Demethylation | Urine (major) |
8-Hydroxymirtazapine | CYP2D6 | Aromatic Hydroxylation | Urine |
Mirtazapine N-Oxide | FMO3 | N-Oxidation | Urine/Feces |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9